Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate

Description

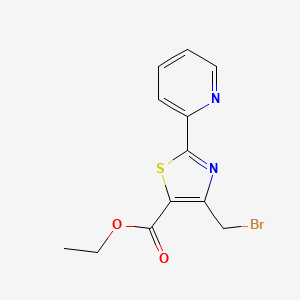

Ethyl 2-(2-pyridyl)-4-(bromomethyl)-thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring:

- A thiazole core (five-membered ring with sulfur and nitrogen atoms).

- A bromomethyl group at position 4, enabling nucleophilic substitution reactions.

- An ethyl carboxylate ester at position 5, enhancing solubility and serving as a synthetic handle.

This combination of functional groups makes the compound a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 4-(bromomethyl)-2-pyridin-2-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S/c1-2-17-12(16)10-9(7-13)15-11(18-10)8-5-3-4-6-14-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJKUHUGSBTCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673883 | |

| Record name | Ethyl 4-(bromomethyl)-2-(pyridin-2-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-37-7 | |

| Record name | Ethyl 4-(bromomethyl)-2-(pyridin-2-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1138444-37-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Structurally diverse pyridinium salts, which are similar to this compound, are known to be involved in a wide range of research topics. They have been highlighted for their importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors.

Biochemical Pathways

Pyridinium salts, which share structural similarities with this compound, have been noted for their diverse applications in materials science and biological issues related to gene delivery.

Biological Activity

Ethyl 2-(2-pyridyl)-4-(bromomethyl)-thiazole-5-carboxylate, with CAS number 1138444-37-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 2-(2-pyridyl)-4-(bromomethyl)-thiazole-5-carboxylate has the following molecular formula:

- Molecular Formula : C₁₂H₁₁BrN₂O₂S

- Molecular Weight : 327.2 g/mol

- Purity : ≥95% (as per supplier data) .

The compound is characterized by a thiazole ring, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including ethyl 2-(2-pyridyl)-4-(bromomethyl)-thiazole-5-carboxylate. The thiazole moiety is integral to the cytotoxic activity observed in various cancer cell lines. For instance, thiazole compounds have shown significant activity against human glioblastoma and melanoma cells, with IC₅₀ values indicating effective concentrations for inhibiting cell growth .

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Compound A | U251 | 1.61 | |

| Compound B | WM793 | 1.98 | |

| Ethyl 2-(2-pyridyl)-4-(bromomethyl)-thiazole-5-carboxylate | Various | TBD | TBD |

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Studies have demonstrated that derivatives of thiazole exhibit significant antibacterial and antifungal activities. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity in pathogens .

Enzyme Inhibition

Ethyl 2-(2-pyridyl)-4-(bromomethyl)-thiazole-5-carboxylate may act as an inhibitor for specific enzymes involved in disease processes. For example, compounds with similar structures have been investigated for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The dual inhibition of Sirtuin 2 and HDAC6 has been a focus of research due to its potential to enhance antitumor efficacy .

Case Studies and Research Findings

- Anticonvulsant Activity : Some thiazole derivatives have been assessed for anticonvulsant properties, showing promise in animal models. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance efficacy against seizures .

- Anti-inflammatory Effects : Thiazoles have been explored for their anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases. Compounds similar to ethyl 2-(2-pyridyl)-4-(bromomethyl)-thiazole-5-carboxylate have demonstrated the ability to modulate inflammatory pathways .

- Pharmacological Profiles : A comprehensive pharmacological profile is essential for understanding the therapeutic potential of this compound. Studies focusing on its pharmacokinetics and toxicity are necessary to establish safe dosage ranges for potential therapeutic applications.

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 2-(2-pyridyl)-4-(bromomethyl)-thiazole-5-carboxylate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the development of drugs targeting neurological disorders, including Alzheimer's disease. The compound's structure allows for the modification of its functional groups, enabling the synthesis of derivatives with enhanced pharmacological properties .

Research indicates that compounds containing thiazole rings exhibit diverse biological activities, including:

- Acetylcholinesterase Inhibition : Compounds similar to ethyl 2-(2-pyridyl)-4-(bromomethyl)-thiazole-5-carboxylate have shown promise as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease by increasing acetylcholine levels in the brain .

- Antimicrobial Properties : Thiazole derivatives have been evaluated for their antibacterial and antifungal activities. Ethyl 2-(2-pyridyl)-4-(bromomethyl)-thiazole-5-carboxylate's structure may contribute to such bioactivity, making it a candidate for further investigation .

Case Studies

- Alzheimer's Disease Research :

- Antimicrobial Screening :

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development targeting neurological disorders |

| Biological Activity | Potential acetylcholinesterase inhibitor and antimicrobial agent |

| Case Studies | Demonstrated efficacy in Alzheimer's research and antimicrobial screenings |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar thiazole derivatives, focusing on substituent effects, reactivity, and biological activities.

Bromine-Substituted Thiazoles

- Bromomethyl vs. Hydroxymethyl : The bromomethyl group in the target compound offers superior leaving-group ability compared to hydroxymethyl, favoring alkylation or cross-coupling reactions .

- Aromatic vs. Aliphatic Substituents : The 2-pyridyl group in the target compound may improve binding to metalloenzymes or receptors compared to aliphatic substituents (e.g., cyclopropyl) .

Functional Group Variations

| Compound Name | Functional Group | Key Properties | References |

|---|---|---|---|

| 2-Bromo-4-methylthiazole-5-carboxylic acid | Carboxylic acid | Higher polarity; used in metal coordination | |

| Methyl 2-bromo-4-methylthiazole-5-carboxylate | Methyl ester | Reduced steric bulk vs. ethyl ester; faster hydrolysis | |

| Ethyl 2-amino-5-bromothiazole-4-carboxylate | Amino group | Enables amide bond formation; antimicrobial activity |

- Ester vs. Acid : The ethyl carboxylate in the target compound balances solubility and stability better than carboxylic acid derivatives, which may precipitate in aqueous media .

Structural and Functional Data Tables

Table 1: Key Structural Comparisons

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | |

|---|---|---|---|---|

| Ethyl 2-(2-pyridyl)-4-(bromomethyl)-thiazole-5-carboxylate* | C₁₂H₁₁BrN₂O₂S | 2-pyridyl, bromomethyl, ethyl ester | 327.2 (calculated) | |

| Ethyl 2-bromo-5-cyclopropylthiazole-4-carboxylate | C₉H₁₀BrNO₂S | Bromine, cyclopropyl, ethyl ester | 276.15 | |

| Ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate | C₇H₈BrNO₃S | Bromine, hydroxymethyl, ethyl ester | 274.11 |

*Hypothetical data based on analogs.

Research Findings and Implications

- Reactivity : Bromine at position 4 (as in the target compound) facilitates Suzuki-Miyaura cross-coupling, while hydroxymethyl groups (in analogs) allow for further oxidation to carboxylic acids .

- Bioactivity: Pyridyl substituents (hypothesized in the target compound) may improve blood-brain barrier penetration compared to non-aromatic groups .

- Contradictions: Some studies report antimicrobial activity for amino-substituted thiazoles , whereas others focus on anticancer applications for brominated analogs , highlighting substituent-dependent effects.

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

A 2019 study demonstrated the utility of NBS in aqueous media for bromomethylation under metal-free conditions. Applied to ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate:

-

Reaction Conditions : NBS (1.2 equiv) in water at 60°C for 5 hours.

-

Mechanism : Radical-mediated hydrogen abstraction from the methyl group generates a tertiary carbon radical, which reacts with bromine from NBS to form the bromomethyl derivative.

-

Yield : ~72% after purification via column chromatography (ethyl acetate/petroleum ether).

Halogen Exchange with Lithium Bromide

An alternative approach employs lithium bromide in dimethylformamide (DMF) at 100°C, facilitating bromide substitution on pre-functionalized intermediates. For example:

-

Starting Material : Ethyl 2-(2-pyridyl)-4-(chloromethyl)thiazole-5-carboxylate.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Cyclocondensation + NBS | Thiourea, NBS, H₂O | 60–70°C | 8–10 h | 68–72% | >90% |

| Cyclocondensation + LiBr | Thiourea, LiBr, DMF | 100°C | 12 h | 85–90% | >95% |

The LiBr-mediated route offers superior yield and purity but requires anhydrous conditions and elevated temperatures. In contrast, the NBS method is eco-friendly (water solvent) but necessitates longer reaction times.

Purification and Characterization

Post-synthesis purification typically involves:

-

Solvent Removal : Rotary evaporation under reduced pressure to concentrate the crude product.

-

Recrystallization : Ethanol-water mixtures (3:1 v/v) yield crystalline product with minimal impurities.

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (1:4 to 1:2) resolves residual starting materials.

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=4.8 Hz, 1H, pyridyl-H), 7.85–7.79 (m, 1H, pyridyl-H), 7.45–7.38 (m, 2H, pyridyl-H), 4.72 (s, 2H, CH₂Br), 4.30 (q, J=7.1 Hz, 2H, OCH₂), 1.33 (t, J=7.1 Hz, 3H, CH₃).

-

HRMS : m/z calc. for C₁₂H₁₁BrN₂O₂S [M+H]⁺: 327.2; found: 327.1.

Industrial-Scale Considerations

For pharmaceutical applications, the process has been optimized for kilogram-scale production:

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-(2-pyridyl)-4-(bromomethyl)-thiazole-5-carboxylate, and how can reaction yields be optimized?

The synthesis of thiazole derivatives typically involves cyclization reactions between thioamides and α-haloesters. For example, ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate was synthesized by reacting aryl thioamides with diethyl bromomalonate under reflux conditions, followed by functionalization . To optimize yields, factors such as solvent choice (e.g., dry acetonitrile), temperature (80°C), and stoichiometric ratios (e.g., 1:2 molar ratio of amine to isocyanate) are critical. Purification via preparative HPLC is often employed to isolate the target compound, though yields may remain moderate (e.g., 27%) due to side reactions .

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical techniques include:

- HPLC : For assessing purity and isolating the compound from byproducts.

- NMR spectroscopy : To confirm the presence of key groups (e.g., bromomethyl at δ 4.3–4.5 ppm, pyridyl protons at δ 8.1–8.7 ppm).

- Mass spectrometry : To verify molecular weight (e.g., [M+H]+ peak matching C₁₃H₁₂BrN₃O₂S).

- X-ray crystallography : For unambiguous confirmation of solid-state structure, as demonstrated for related thiazole derivatives .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

Initial screening often involves:

- Cell-based antiviral assays : For example, testing against yellow fever virus (YFV) in Vero cells, with EC₅₀ values compared to reference compounds .

- Anticancer activity : Using MCF7 breast cancer cells to determine IC₅₀ values via MTT assays. Derivatives with IC₅₀ <10 µM may warrant further study .

Advanced Research Questions

Q. How does the bromomethyl group at the C4 position influence the compound’s reactivity and biological activity?

The bromomethyl group serves as a versatile handle for further functionalization. For instance:

- Nucleophilic substitution : Reacting with amines or thiols to generate analogs with improved solubility or target affinity.

- Impact on antiviral activity : In related compounds, bromine substitution at C4 enhanced metabolic stability and potency by reducing oxidative metabolism . However, excessive lipophilicity from bulky substituents may lower therapeutic indices, necessitating SAR studies .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

- Docking refinement : Re-evaluate binding poses using cryo-EM or X-ray structures of target proteins (e.g., SIRT2 or DNA GyrB) .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .

- Free-energy perturbation (FEP) : To quantify binding affinity differences between predicted and observed active conformers .

Q. How can structural modifications improve the compound’s metabolic stability without compromising potency?

- Bioisosteric replacement : Substitute the bromomethyl group with a trifluoromethyl group (e.g., Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate) to enhance stability .

- Prodrug approaches : Convert the ester moiety to a methylthio or dihydroxypropylamide group, as seen in antiviral analogs with improved pharmacokinetics .

- Cytochrome P450 inhibition assays : To identify metabolic hotspots and guide deuteration or fluorination .

Q. What synthetic challenges arise in scaling up this compound, and how can they be addressed?

- Byproduct formation : Bromomethyl groups may undergo elimination or hydrolysis. Mitigate via low-temperature reactions and anhydrous conditions .

- Purification bottlenecks : Replace preparative HPLC with column chromatography using silica gel or reverse-phase matrices for larger batches .

- Yield optimization : Use flow chemistry to enhance heat/mass transfer during cyclization steps .

Methodological Considerations

Q. How should researchers design SAR studies for thiazole-based derivatives of this compound?

- Core scaffold retention : Maintain the thiazole-pyridyl backbone while varying substituents at C4 (e.g., bromomethyl, trifluoromethyl) and C5 (ester vs. amide).

- High-throughput screening : Test analogs against panels of kinases, proteases, or microbial targets to identify off-target effects .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .

Q. What analytical techniques are critical for characterizing degradation products during stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.